

# Application Notes and Protocols for the Synthesis and Purification of Namoline

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## Compound of Interest

Compound Name: NAMOLINE

Cat. No.: B3130362

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## Abstract

**Namoline**, with the IUPAC name 3-chloro-6-nitro-2-(trifluoromethyl)chromen-4-one, is a selective and reversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the progression of androgen-dependent prostate cancer. As a  $\gamma$ -pyrone derivative, **Namoline** presents a scaffold of significant interest in medicinal chemistry. These application notes provide a comprehensive overview of a putative synthesis pathway and standard purification methodologies for **Namoline**, designed to guide researchers in its laboratory-scale preparation. The protocols are based on established chemical principles for the synthesis of substituted chromones. Additionally, the role of **Namoline** as an LSD1 inhibitor is contextualized within the relevant signaling pathway.

## Chemical Properties and Data

A summary of the key chemical properties of **Namoline** is presented in Table 1. This data is essential for the characterization and quality control of the synthesized compound.

Table 1: Physicochemical Properties of **Namoline**

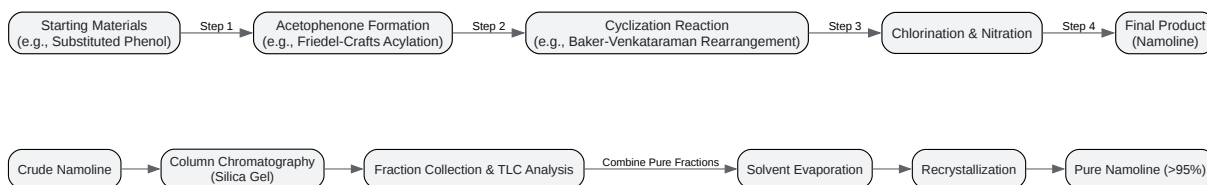
Property	Value
IUPAC Name	3-chloro-6-nitro-2-(trifluoromethyl)chromen-4-one
Synonyms	3-Chloro-6-nitro-2-trifluoromethylchromone
Molecular Formula	C <sub>10</sub> H <sub>3</sub> ClF <sub>3</sub> NO <sub>4</sub>
Molecular Weight	293.58 g/mol
CAS Number	342795-11-3
Appearance	Expected to be a solid
Purity (Typical)	≥95% after purification

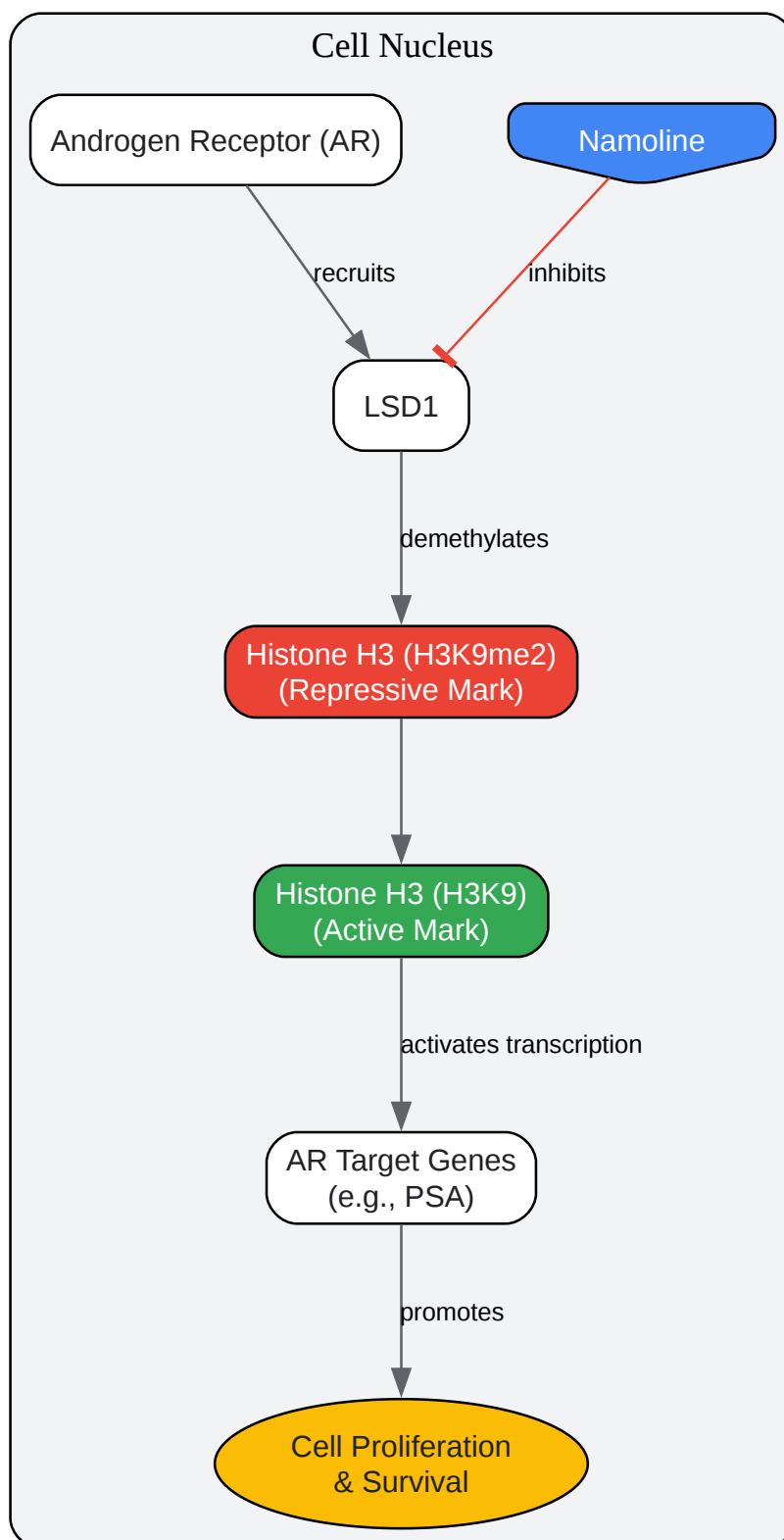
## Proposed Synthesis of Namoline

The synthesis of **Namoline** can be envisioned through a multi-step process starting from commercially available precursors. The following protocol is a proposed route based on established methods for the synthesis of substituted chromones.

### Synthesis Workflow

The logical flow for the synthesis of **Namoline** is depicted below. This process involves the formation of a substituted acetophenone, followed by cyclization to form the chromone ring, and subsequent functional group modifications.





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